

Application Notes and Protocols for (R)-V-0219 in High-Throughput Screening

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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

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These application notes provide a comprehensive overview of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), and its application in high-throughput screening (HTS) for the discovery of novel anti-diabetic and anti-obesity therapeutics.

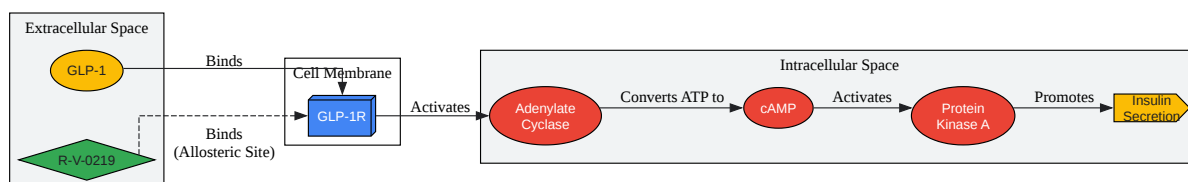
(R)-V-0219 is one of the enantiomers of V-0219, a potent, orally active small molecule that enhances the signaling of the endogenous GLP-1R agonist, GLP-1.^{[1][2][3]} This potentiation of GLP-1R signaling leads to increased insulin secretion in a glucose-dependent manner, making it a promising candidate for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity.^{[1][3][4]}

Mechanism of Action

(R)-V-0219 acts as a PAM at the GLP-1R.^{[5][6][7]} Unlike orthosteric agonists that directly activate the receptor, PAMs bind to an allosteric site, a location distinct from the endogenous ligand binding site. This binding modulates the receptor's conformation, leading to an enhanced response to the natural agonist, GLP-1. The primary downstream signaling pathway of GLP-1R

activation involves the production of cyclic AMP (cAMP), which in pancreatic β -cells, ultimately results in insulin secretion.[1][6]

Signaling Pathway of GLP-1R and (R)-V-0219



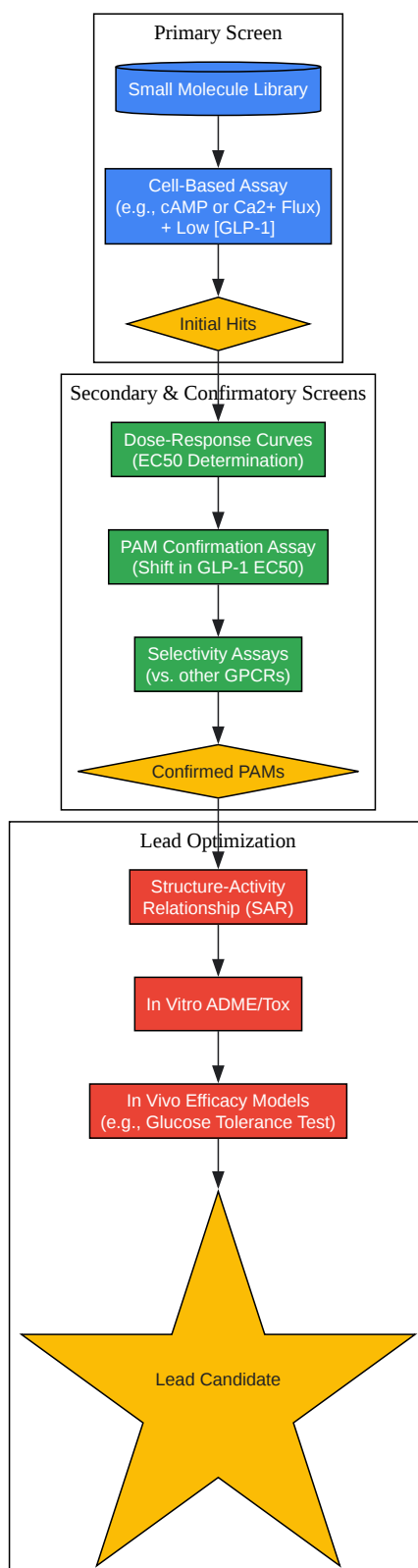
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Caption: GLP-1R signaling pathway modulated by (R)-V-0219.

High-Throughput Screening (HTS) Application

(R)-V-0219 and its parent compound were identified through a high-throughput screening campaign designed to find modulators of the GLP-1R.[1][4] The following workflow outlines a typical HTS cascade for the identification of novel GLP-1R PAMs.

HTS Workflow for GLP-1R PAM Discovery



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Caption: High-throughput screening workflow for GLP-1R PAMs.

Quantitative Data Summary

The following tables summarize the in vitro activity of V-0219 and its enantiomers.

Table 1: In Vitro Potentiation of GLP-1R by V-0219 and its Enantiomers^{[1][2]}

Compound	Assay	Cell Line	Parameter	Value
V-0219 (racemate)	cAMP Production	HEK-293 expressing GLP-1R	EC50 of GLP-1 potentiation	7.7 nM (in the presence of 0.1 nM V-0219)
V-0219 (racemate)	Insulin Secretion	INS-1 β -cells	EC50 of potentiation	0.25 nM
(R)-V-0219	Calcium Flux	HEK cells expressing hGLP-1R	EC50	10 nM
(S)-V-0219	Calcium Flux	HEK cells expressing hGLP-1R	EC50	10 nM

Table 2: Effect of V-0219 on Insulin Secretion^{[1][2]}

Compound (Concentration)	Condition	Cell Line	Fold Potentiation of Insulin Secretion
V-0219 (0.1 nM)	High Glucose + GLP-1	INS-1 β -cells	1.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro cAMP Production Assay

Objective: To determine the potentiation of GLP-1-induced cAMP production by (R)-V-0219 in a high-throughput format.

Materials:

- HEK-293 cells stably expressing human GLP-1R (hGLP-1R)
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
- GLP-1 (agonist)
- (R)-V-0219 (test compound)
- cAMP detection kit (e.g., HTRF or LANCE-based)
- 384-well white microplates

Procedure:

- Cell Seeding: Seed HEK-293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.
- Compound Preparation: Prepare serial dilutions of (R)-V-0219 in assay buffer. Also, prepare serial dilutions of GLP-1.
- Assay:
 - Remove culture medium from the cells and add assay buffer.
 - Add (R)-V-0219 to the wells at various concentrations and incubate for 15-30 minutes.
 - Add GLP-1 to the wells at various concentrations (to generate a dose-response curve) and incubate for 30 minutes at room temperature.
 - Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis:
 - Calculate the concentration-response curves for GLP-1 in the presence and absence of (R)-V-0219.

- Determine the EC50 values and the maximal potentiation effect.

Protocol 2: Calcium Flux Assay

Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by (R)-V-0219.

Materials:

- HEK cells stably expressing hGLP-1R
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- GLP-1
- (R)-V-0219
- 384-well black, clear-bottom microplates

Procedure:

- Cell Seeding: Seed HEK-hGLP-1R cells into 384-well plates and incubate overnight.
- Dye Loading:
 - Remove culture medium and wash cells with assay buffer.
 - Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
 - Wash the cells to remove excess dye.
- Assay:
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
 - Add (R)-V-0219 at various concentrations and incubate for a short period.

- Add GLP-1 while continuously measuring fluorescence.
- Data Analysis:
 - Measure the peak fluorescence intensity after the addition of GLP-1.
 - Determine the EC₅₀ of (R)-V-0219's potentiation of the GLP-1 response. Both enantiomers of V-0219 were shown to potentiate calcium fluxes in GLP-1R expressing cells with similar efficacy.[1][2]

Protocol 3: In Vitro Insulin Secretion Assay

Objective: To assess the effect of (R)-V-0219 on GLP-1-stimulated insulin secretion from pancreatic β -cells.

Materials:

- INS-1E rat insulinoma cells or human EndoC- β H1 cells
- Culture medium (e.g., RPMI-1640)
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
- GLP-1
- (R)-V-0219
- Insulin ELISA kit
- 24-well plates

Procedure:

- Cell Seeding: Seed INS-1E or EndoC- β H1 cells into 24-well plates and culture until they reach appropriate confluency.
- Pre-incubation:

- Wash the cells with KRBH buffer containing low glucose.
- Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.
- Incubation:
 - Replace the pre-incubation buffer with KRBH buffer containing high glucose.
 - Add GLP-1 and/or (R)-V-0219 at desired concentrations.
 - Incubate for 30 minutes at 37°C.[1]
- Sample Collection and Analysis:
 - Collect the supernatant.
 - Centrifuge the supernatant at 4°C to remove any cell debris.[1]
 - Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
- Data Analysis:
 - Normalize insulin secretion to the total protein content or cell number.
 - Compare the insulin secretion in response to GLP-1 in the presence and absence of (R)-V-0219. V-0219 has been shown to potentiate GLP-1-induced insulin secretion in INS-1E cells.[6]

These protocols provide a foundation for utilizing (R)-V-0219 in HTS and subsequent lead characterization efforts for the discovery of novel GLP-1R modulators.

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